(S)-2-(2,6-Dichlorobenzamido)succinic acid
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Overview
Description
(S)-2-(2,6-Dichlorobenzamido)succinic acid is an organic compound characterized by the presence of a succinic acid backbone with a 2,6-dichlorobenzamido group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,6-Dichlorobenzamido)succinic acid typically involves the reaction of succinic anhydride with 2,6-dichloroaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the formation of the amide bond. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,6-Dichlorobenzamido)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of different products.
Substitution: The dichlorobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
(S)-2-(2,6-Dichlorobenzamido)succinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(2,6-Dichlorobenzamido)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways to modulate biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzamide: A related compound with similar structural features but lacking the succinic acid backbone.
2,6-Dichlorobenzoic acid: Another related compound with a carboxylic acid group instead of the amide group.
Uniqueness
(S)-2-(2,6-Dichlorobenzamido)succinic acid is unique due to the presence of both the succinic acid backbone and the 2,6-dichlorobenzamido group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-2-[(2,6-dichlorobenzoyl)amino]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO5/c12-5-2-1-3-6(13)9(5)10(17)14-7(11(18)19)4-8(15)16/h1-3,7H,4H2,(H,14,17)(H,15,16)(H,18,19)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVRKMRZOCMUKI-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(CC(=O)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N[C@@H](CC(=O)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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